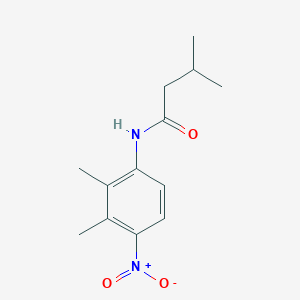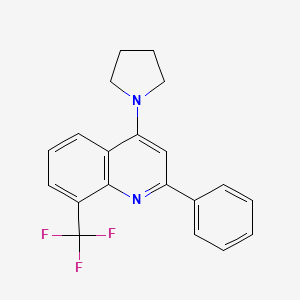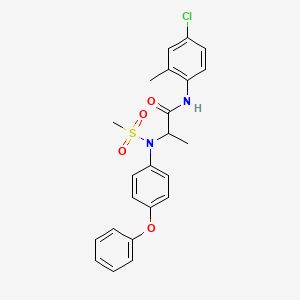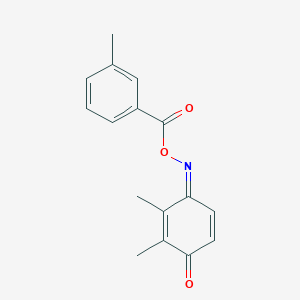![molecular formula C18H21NO2 B4018777 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4018777.png)
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine
説明
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMP is a heterocyclic compound with a pyrrolidine ring and a furan ring attached to a phenyl group.
作用機序
The mechanism of action of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is not fully understood. However, studies have shown that 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine interacts with various biological targets, including enzymes and receptors. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to bind to the dopamine transporter, a protein that regulates dopamine levels in the brain.
Biochemical and Physiological Effects:
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine inhibits the growth of cancer cells and reduces inflammation. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to have analgesic properties in animal models. In addition, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to have a wide range of potential applications in various fields. However, one of the limitations of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine research. One area of research is the development of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine-based materials with unique properties. Another area of research is the optimization of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine for use in medicinal chemistry, including the development of more potent and selective inhibitors of COX-2 and other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine and its potential applications in the treatment of neurodegenerative diseases.
科学的研究の応用
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have antitumor, anti-inflammatory, and analgesic properties. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been used as a ligand in metal-catalyzed reactions.
特性
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-6-8-15(9-7-14)16(17-5-4-12-21-17)13-18(20)19-10-2-3-11-19/h4-9,12,16H,2-3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOCEBPWSTYWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-3-(4-methylphenyl)-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-nitrophenyl acetate](/img/structure/B4018714.png)


![(2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine](/img/structure/B4018730.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4018740.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4018761.png)
![9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B4018763.png)
![2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4018780.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4018784.png)

![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide](/img/structure/B4018795.png)